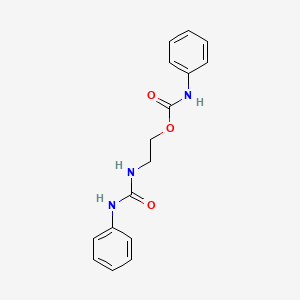

2-(3-Phenylureido)ethyl N-phenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

103791-67-9 |

|---|---|

Molecular Formula |

C16H17N3O3 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

2-(phenylcarbamoylamino)ethyl N-phenylcarbamate |

InChI |

InChI=1S/C16H17N3O3/c20-15(18-13-7-3-1-4-8-13)17-11-12-22-16(21)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21)(H2,17,18,20) |

InChI Key |

SYKKXOQGUGBKQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCOC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Phenylureido Ethyl N Phenylcarbamate and Its Analogues

Modern Synthetic Strategies for Phenylurea Moieties

The formation of the phenylurea core is a critical step in the synthesis of the target compound and its analogues. Traditional methods often involve hazardous reagents, prompting the development of safer and more sustainable alternatives.

Phosgene-Free and Green Chemistry Approaches in Urea (B33335) Synthesis

The use of highly toxic phosgene (B1210022) and its derivatives in urea synthesis is being progressively replaced by safer and more environmentally benign methods. rsc.org These "green" approaches prioritize the reduction or elimination of hazardous substances and waste. rsc.orgrsc.org A significant strategy involves the use of carbon dioxide (CO2) as a C1 building block, which is an abundant, inexpensive, and non-toxic reagent. organic-chemistry.orgresearchgate.net Metal-free methods have been developed that utilize CO2 at atmospheric pressure and room temperature to produce a variety of urea derivatives. organic-chemistry.org Another green approach is the use of bio-alternative solvents like Cyrene, which minimizes waste and eliminates the need for toxic solvents such as DMF. rsc.org The synthesis of "green urea" can also be achieved by utilizing green ammonia (B1221849) produced from renewable energy sources and CO2 from non-fossil-fuel origins. ureaknowhow.comresearchgate.netrsc.org

One notable phosgene-free route is the reaction of anilines with urea or its derivatives. For instance, phenylurea can be synthesized by reacting aniline (B41778) with urea. chemicalbook.com Another approach involves the carbonylation of amines using substitutes for phosgene, such as S,S-dimethyl dithiocarbonate (DMDTC). organic-chemistry.org Furthermore, the synthesis of 1,3-Diphenylurea (DPU) has been achieved through the Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene, providing a phosgene-free pathway to intermediates for carbamates and isocyanates. researchgate.net

Multi-Component and Tandem Reaction Protocols for Urea Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net The Biginelli reaction, a classic MCR, can be catalyzed by a second urea molecule and is effective for producing dihydropyrimidinones, which are structurally related to ureas. researchgate.netacs.org

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide a streamlined approach to complex molecules. A facile, microwave-accelerated, one-pot tandem synthesis of unsymmetrical ureas has been developed via a Curtius rearrangement, enabling rapid construction of a variety of urea derivatives. nih.gov Another example is the electrochemical reduction of CO2 and nitrate (B79036) in a tandem process to synthesize urea, where surface amino species from nitrate reduction capture and activate CO2. nih.gov Ruthenium-catalyzed tandem ring-closing metathesis and subsequent isomerization/cyclization sequences also provide access to complex heterocyclic structures containing urea-like moieties. youtube.com

Catalytic Systems for Efficient Urea Bond Construction

A diverse range of catalytic systems has been developed to facilitate the efficient construction of the urea bond. Transition metal catalysts, particularly those based on palladium and ruthenium, have proven to be highly effective. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) allows for the one-pot synthesis of unsymmetrical ureas. organic-chemistry.org Ruthenium pincer complexes can catalyze the synthesis of urea directly from methanol (B129727) and an amine, with hydrogen gas as the only byproduct. organic-chemistry.org

Cooperative catalysis, involving the synergistic action of a transition metal and an organocatalyst like urea, has been shown to be effective in reactions such as the anti-selective asymmetric nitroaldol reaction. nih.gov Furthermore, nickel single atoms supported on carbon nitride have been developed as a bifunctional catalyst for various C-C and C-X coupling reactions, highlighting the potential for single-atom catalysis in complex organic transformations. acs.org Bifunctional catalysts are also being explored for urea electrolysis, a process for sustainable hydrogen production and wastewater treatment. rsc.org

Oxidative Cross-Coupling Methods for Unsymmetrical Urea Derivatives

The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, presents a unique challenge. Oxidative cross-coupling reactions have emerged as a powerful tool to address this. A notable method involves the copper-catalyzed oxidative coupling of amines with formamides, providing a direct route to unsymmetrical ureas at room temperature. nih.gov Another approach utilizes hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)2), to mediate the coupling of amides and amines under mild, metal-free conditions. mdpi.com This method avoids the need for high temperatures and inert atmospheres. mdpi.com

Palladium-catalyzed C–N cross-coupling reactions have also been successfully employed for the synthesis of unsymmetrical N,N′-diaryl ureas. nih.gov This protocol allows for the coupling of a wide variety of aryl halides and ureas, providing efficient access to a broad range of diaryl urea derivatives. nih.gov

Advanced Methodologies for N-phenylcarbamate Moiety Synthesis

The N-phenylcarbamate moiety is the second key structural feature of the target compound. Modern synthetic efforts have focused on avoiding the use of hazardous isocyanates.

Non-Isocyanate and Alternative Routes for Carbamate (B1207046) Generation

The high toxicity of isocyanates has driven the development of non-isocyanate routes for carbamate synthesis. nih.gov A prominent strategy involves the reaction of amines with organic carbonates. researchgate.net For instance, aryl N-phenylcarbamates can be synthesized from the reaction of diphenyl carbonate with the corresponding amine, and these carbamates can then be used as intermediates for the synthesis of amides and polyamides without the use of toxic aromatic isocyanates. researchgate.net

Another important non-isocyanate route is the direct utilization of carbon dioxide. Carbamates can be prepared by reacting amines and alkyl halides with CO2 in the presence of a base like cesium carbonate. google.comacs.org This method can be performed under ambient temperature and pressure. google.com The reaction of amines with CO2 can also be promoted by various catalytic systems, including zinc-based catalysts and deep eutectic solvents. nih.gov Furthermore, carbamates can be synthesized from alcohols and urea using an indium triflate catalyst. organic-chemistry.org The reaction of aryl N,N'-diphenyl biscarbamates with diols can also produce poly(carbonate-urethane)s through a transurethanization reaction. nih.gov

Data Tables

Table 1: Comparison of Catalytic Systems for Urea Synthesis

| Catalytic System | Reactants | Key Advantages | Reference |

| Pd(II)-diphosphine | Nitrobenzene, CO | Phosgene-free, high yield and selectivity | researchgate.net |

| Ruthenium Pincer Complexes | Methanol, Amine | Atom-economical, no additives required | organic-chemistry.org |

| Copper | Amines, Formamides | Mild conditions, synthesis of unsymmetrical ureas | nih.gov |

| Hypervalent Iodine (PhI(OAc)2) | Amides, Amines | Metal-free, mild conditions | mdpi.com |

| Palladium/L1 Ligand | Benzylurea, Aryl Halides | Facile route to unsymmetrical N,N'-diaryl ureas | nih.gov |

| Urea/Transition Metal | Nitroalkanes, Aldehydes | Cooperative catalysis, asymmetric synthesis | nih.gov |

| Nickel Single-Atom on Carbon Nitride | Aryl Halides, Alkyl Boronic Esters | Heterogeneous, bifunctional, ligand-tuned selectivity | acs.org |

Table 2: Non-Isocyanate Routes for N-phenylcarbamate Synthesis

| Reactants | Reagents/Catalysts | Key Features | Reference |

| Diphenyl Carbonate, Aniline | Organic Acid Catalysts | Non-isocyanate route to aryl N-phenylcarbamates | researchgate.net |

| Amine, Alkyl Halide, CO2 | Cesium Carbonate | Ambient temperature and pressure, high yields | google.com |

| Amine, CO2, Alkyl Halide | Deep Eutectic Solvents | Utilization of less reactive alkyl chlorides | nih.gov |

| Alcohol, Urea | Indium Triflate | Eco-friendly carbonyl source | organic-chemistry.org |

| Aryl N,N'-diphenyl biscarbamates, Diols | - | Transurethanization to poly(carbonate-urethane)s | nih.gov |

Chemo- and Regioselective Approaches in Carbamate Synthesis

The selective synthesis of unsymmetrical ureas and carbamates is a significant challenge in organic chemistry. Traditional methods often lead to the formation of symmetrical side products. nih.gov Modern approaches focus on achieving high chemo- and regioselectivity.

One strategy involves the use of isopropenyl carbamates, which react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yields, avoiding the formation of symmetrical byproducts. nih.gov Another metal-free approach utilizes the reaction of arylamines with carbon dioxide in the presence of a dehydrating agent to form isocyanate intermediates in situ. These can then be trapped with various amines or alcohols to create unsymmetrical ureas and carbamates. nih.gov

The carbocupration of alkynyl carbamates is another method that allows for the stereospecific synthesis of polysubstituted alkenyl carbamates. In this reaction, the carbonyl group can act as a directing group, controlling the regioselectivity of the carbometallation. researchgate.net

For the synthesis of unsymmetrical ureas, a novel approach employs a hypervalent iodine reagent, PhI(OAc)₂, as a coupling mediator for amides and amines. This method avoids the need for metal catalysts and high temperatures, proceeding under mild conditions with a broad substrate scope. mdpi.com The proposed mechanism involves the formation of an iodonium (B1229267) intermediate from the reaction of a primary amide with PhI(OAc)₂, which then undergoes a Hofmann rearrangement to generate an isocyanate intermediate. This intermediate subsequently reacts with an amine to form the unsymmetrical urea. mdpi.com

Zirconium(IV)-Catalyzed Exchange Processes for Carbamate Formation

Zirconium(IV)-catalyzed reactions have emerged as a powerful and environmentally friendly alternative to traditional methods for synthesizing carbamates and ureas, which often rely on toxic reagents like phosgene. organic-chemistry.org These processes involve the exchange reaction of dialkyl carbonates or carbamates with amines. organic-chemistry.orgnih.gov

The use of catalytic additives significantly enhances the efficiency of these reactions. For carbamate synthesis, 2-hydroxypyridine (B17775) (HYP) is employed as an additive, while 4-methyl-2-hydroxyquinoline (MeHYQ) is used for urea formation. organic-chemistry.orgnih.govcapes.gov.br The optimized conditions for the carbonate-carbamate exchange typically involve Zr(Ot-Bu)₄ (5 mol%) and HYP (10 mol%) at 80°C, leading to high product conversions. organic-chemistry.org This method is compatible with a wide range of amines and allows for the selective functionalization of diamines without the formation of cyclic ureas. organic-chemistry.org

For the synthesis of ureas from carbamates, the reaction is catalyzed by Zr(Ot-Bu)₄ (10 mol%) with MeHYQ (20 mol%) and can be accelerated by microwave irradiation, which significantly reduces reaction times. organic-chemistry.org A plausible mechanism for the Zr(IV)-catalyzed synthesis of dihydropyrimidinones, which are related to ureas, involves the activation of a carbonyl group by the Zr(IV) Lewis acid, followed by nucleophilic attack, condensation, and water removal. rsc.org

Table 1: Zirconium(IV)-Catalyzed Carbamate and Urea Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Dialkyl Carbonates + Amines | Zr(Ot-Bu)₄ / 2-hydroxypyridine (HYP) | Carbamates | High conversion at 80°C, selective for diamines. | organic-chemistry.org |

| Carbamates + Amines | Zr(Ot-Bu)₄ / 4-methyl-2-hydroxyquinoline (MeHYQ) | Ureas | Microwave acceleration reduces reaction times. | organic-chemistry.org |

| Benzaldehyde + Urea + Ethyl Acetoacetate | Nano-ZrO₂ | Dihydropyrimidinones | High yield (90%) in ethanol. | rsc.org |

Comprehensive Synthesis of 2-(3-Phenylureido)ethyl N-phenylcarbamate

The synthesis of a hybrid molecule like this compound requires careful consideration of the reaction pathway to maximize yield and purity.

Both one-pot and stepwise synthetic strategies can be envisioned for the preparation of this compound. One-pot syntheses offer advantages in terms of operational simplicity, mass efficiency, and reduced waste. nih.gov A novel one-pot method for creating unsymmetrical ureas, carbamates, and thiocarbamates involves the in-situ generation of isocyanates from Cbz-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. These isocyanates then readily react with nucleophiles like amines and alcohols. rsc.orgresearchgate.net Another one-pot approach for synthesizing urea derivatives from alkyl ammonium (B1175870) carbamates, which can be derived from low concentrations of CO₂, has also been developed. nih.govnih.gov

Stepwise synthesis, on the other hand, allows for the isolation and purification of intermediates, which can be advantageous for complex molecules. An efficient method for trapping isocyanates generated from the Curtius rearrangement with resin-bound amines has been reported, which allows for the synthesis of N,N'-disubstituted ureas in excellent purity after cleavage from the resin. nih.gov A potential stepwise synthesis of this compound could involve the initial reaction of 2-aminoethanol with phenyl isocyanate to form the urea intermediate, followed by reaction with a second equivalent of phenyl isocyanate under different conditions to form the carbamate.

Table 2: Comparison of One-Pot and Stepwise Synthesis Strategies

| Synthesis Strategy | Advantages | Disadvantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Simple operation, high mass efficiency, low cost, less waste. | May require more complex reaction condition optimization, potential for side reactions. | nih.gov |

| Stepwise Synthesis | Allows for isolation and purification of intermediates, potentially leading to higher final purity. | More time-consuming, lower overall yield due to multiple steps, more solvent waste. | nih.gov |

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, base, and reaction time.

In the synthesis of unsymmetrical ureas, it has been shown that organic bases often give higher yields than inorganic bases. thieme-connect.com For instance, in the reaction of phenyl butyl carbamate with aniline, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in triethylamine (B128534) at reflux provided a very good yield. thieme-connect.com The choice of solvent is also critical; for example, some reactions show no progress in acetonitrile (B52724) or N,N-dimethylformamide without a base. thieme-connect.com

For the synthesis of N-substituted ureas from primary amides using phenyliodine diacetate (PIDA), the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can increase the electrophilicity of the hypervalent iodine species, which is beneficial for electron-poor carboxamides. thieme.de The concentration of reactants is another important factor. In the crystallization of urea, the concentration of the urea solution in the crystallization pan affects the purity of the final crystals. google.com

The purification of complex hybrid structures like this compound can be challenging due to their polarity and potential for multiple hydrogen bonding interactions. Recrystallization is a common and effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. youtube.com For ureas, slow cooling is essential to allow for the formation of pure crystals and to prevent the crashing out of the product with trapped impurities. youtube.com Urea extraction crystallization is a specific technique used to separate linear paraffins from hydrocarbon mixtures by forming clathrates, which can be filtered off and then decomposed to release the pure paraffins. wikipedia.org

For highly polar compounds that are difficult to purify by traditional normal-phase or reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique. biotage.com HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water). biotage.combiotage.com This allows for the retention and separation of very polar compounds. The addition of urea to the mobile phase in ion-exchange chromatography has also been shown to improve the purity, resolution, and selectivity in the separation of proteins. nih.gov For the removal of specific impurities from urea, such as biuret, adsorption onto a polar adsorbent like silica (B1680970) or alumina (B75360) can be employed. google.com

Reaction Mechanisms and Kinetics in the Formation of Phenylurea Carbamate Hybrids

Fundamental Reaction Mechanisms Governing Urea (B33335) Bond Formation

The formation of a urea linkage, specifically a phenylurea group, most commonly proceeds through the nucleophilic addition of an amine to an isocyanate. In the context of forming a phenylurea-carbamate hybrid, a primary aromatic amine, such as aniline (B41778), would react with an isocyanate group.

The generally accepted mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This initial attack results in the formation of a transient, zwitterionic intermediate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea bond. The reaction is typically fast and often does not require a catalyst. rsc.orgcommonorganicchemistry.com

The reaction can be represented as follows:

Step 1: Nucleophilic Attack: The primary amine attacks the central carbon of the isocyanate.

Step 2: Proton Transfer: A proton is transferred from the amine to the nitrogen of the isocyanate.

In the synthesis of unsymmetrical ureas, an isocyanate intermediate can be generated in situ from a primary amide via a Hofmann rearrangement, which is then trapped by an amine. organic-chemistry.org Another method involves the reaction of an amine with a reactive carbamate (B1207046), although this can be reversible. commonorganicchemistry.com For the formation of 2-(3-Phenylureido)ethyl N-phenylcarbamate, a likely pathway involves the reaction of an amino group with a phenyl isocyanate moiety.

Detailed Mechanistic Pathways for Carbamate Bond Formation

The formation of a carbamate bond, in this case, an N-phenylcarbamate, follows a similar mechanistic principle to urea formation, with an alcohol acting as the nucleophile instead of an amine. The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate.

The detailed pathway is as follows:

Step 1: Nucleophilic Attack: The alcohol's oxygen atom attacks the isocyanate carbon.

Step 2: Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the isocyanate nitrogen, forming the carbamate (urethane) linkage.

The reaction of isocyanates with alcohols is generally slower than with amines. poliuretanos.net Consequently, the synthesis of a phenylurea-carbamate hybrid from a diisocyanate and a molecule containing both an amine and a hydroxyl group (an amino alcohol) can be controlled to proceed in a stepwise manner. The more nucleophilic amine will react preferentially with one isocyanate group to form the urea linkage, followed by the reaction of the alcohol with a second isocyanate group to form the carbamate linkage. The reactivity of the hydroxyl group can be enhanced by the use of catalysts, such as tertiary amines or organometallic compounds like dibutyltin (B87310) dilaurate (DBTDL). rsc.org

Kinetic and Thermodynamic Aspects of Phenylurea-Carbamate Hybrid Synthesis

The synthesis of phenylurea-carbamate hybrids is governed by the relative rates and thermodynamics of the competing urea and carbamate formation reactions. The reaction of an isocyanate with a primary amine is significantly faster than its reaction with an alcohol. This kinetic difference is a key factor in achieving selectivity in the synthesis of hybrid molecules.

The reaction to form the urea linkage is highly exothermic, with a significant release of heat. poliuretanos.net The reaction to form the carbamate linkage is also exothermic, but generally to a lesser extent. poliuretanos.net

Several factors influence the kinetics of these reactions:

Nucleophilicity: Amines are stronger nucleophiles than alcohols, leading to faster reaction rates for urea formation.

Steric Hindrance: Bulky substituents on either the nucleophile or the isocyanate can decrease the reaction rate.

Electronic Effects: Electron-withdrawing groups on the phenyl ring of the isocyanate increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect. researchgate.net

Catalysis: While urea formation often proceeds without a catalyst, carbamate formation is frequently catalyzed to increase the reaction rate. Tertiary amines and organotin compounds are common catalysts. rsc.orgpaint.org

Below are tables summarizing kinetic and thermodynamic data for relevant model reactions.

Table 1: Kinetic Data for the Reaction of Phenyl Isocyanate with Various Nucleophiles This table presents a compilation of kinetic data from various sources for the reaction of phenyl isocyanate with different amines and alcohols, illustrating the relative reactivities.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| n-Butanol | Dichloromethane | 25 | Variable, depends on catalysis | rsc.org |

| 1,2-Propanediol | Toluene (B28343) | Variable | Second-order reaction | scientific.net |

| Primary Amines | Aqueous | 30 | Simple second-order kinetics | rsc.org |

Table 2: Thermodynamic Data for Urethane Formation This table provides thermodynamic parameters for the reaction of phenyl isocyanate with 1,2-propanediol, catalyzed by triethylamine (B128534).

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 74.1 kJ•mol-1 | scientific.net |

| Activation Enthalpy (ΔH) | 71.3 kJ•mol-1 | scientific.net |

| Activation Entropy (ΔS) | -30.5 J•mol-1•k-1 | scientific.net |

Computational and Experimental Approaches to Elucidating Reaction Intermediates and Transition States

The elucidation of the precise mechanisms, including the structures of fleeting intermediates and transition states, in the formation of phenylurea-carbamate hybrids relies on a combination of computational and experimental techniques.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the potential energy surfaces of the reactions. nih.gov These calculations can determine the geometries and energies of reactants, products, intermediates, and transition states. This allows for the prediction of the most likely reaction pathway and the calculation of activation barriers, which are related to the reaction kinetics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of the solvent and the dynamic behavior of the reacting molecules, including the formation of pre-reaction complexes.

Computational studies have confirmed that the reaction between an isocyanate and an alcohol can proceed through a concerted mechanism, but that the presence of a catalyst or other alcohol molecules can lead to a stepwise process with lower activation energies. nih.gov For instance, computational models have been developed to predict the structure of transition states with high accuracy. researchgate.net

Experimental Approaches:

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy: This technique is a powerful tool for monitoring the progress of the reactions in real-time. scientific.net The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of urea and carbamate carbonyl peaks can be used to determine reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of the final products and, in some cases, to detect stable intermediates.

Mass Spectrometry (MS): MS techniques can be employed to identify the products and any stable byproducts of the reaction.

Calorimetry: Reaction calorimeters can be used to measure the heat evolved during the reaction, providing thermodynamic data such as the enthalpy of reaction. cdnsciencepub.com

Through these combined approaches, a detailed picture of the reaction landscape for the formation of phenylurea-carbamate hybrids can be constructed, enabling the rational design of synthetic strategies to produce these complex molecules with high selectivity and yield.

Advanced Structural Characterization Techniques in Academic Research on 2 3 Phenylureido Ethyl N Phenylcarbamate

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(3-Phenylureido)ethyl N-phenylcarbamate. Each method provides unique insights into the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the chemical shifts, signal multiplicities, and integration values of the proton signals would provide a wealth of information. The aromatic protons on the two phenyl rings would likely appear in the downfield region, typically between 7.0 and 7.6 ppm. The protons of the ethyl linker (-CH₂-CH₂-) would exhibit distinct signals, with their chemical shifts influenced by the adjacent urea (B33335) and carbamate (B1207046) groups. The N-H protons of both the urea and carbamate moieties would present as broad signals, and their exact chemical shifts would be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the urea and carbamate groups are particularly diagnostic, typically resonating in the range of 150-160 ppm. researchgate.net The aromatic carbons would show a series of signals in the 120-140 ppm region, while the aliphatic carbons of the ethyl bridge would appear in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the ethyl linkage and the attachment of the phenyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea C=O | - | ~155-160 |

| Carbamate C=O | - | ~153-158 |

| Phenyl C-H | 7.0 - 7.6 | ~120-130 |

| Phenyl C (ipso) | - | ~135-140 |

| Urea N-H | Variable (broad) | - |

| Carbamate N-H | Variable (broad) | - |

| -CH₂-N (Urea) | ~3.4 | ~40 |

| -CH₂-O (Carbamate) | ~4.2 | ~65 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound and for studying intermolecular interactions, particularly hydrogen bonding. nih.gov

The FT-IR spectrum would be dominated by characteristic absorption bands. Strong C=O stretching vibrations for both the urea and carbamate groups would be expected in the region of 1630-1750 cm⁻¹. The exact positions of these bands can provide clues about the extent of hydrogen bonding; stronger hydrogen bonds typically lead to a shift to lower wavenumbers. nih.gov The N-H stretching vibrations, appearing as broad bands in the 3200-3400 cm⁻¹ region, are also indicative of hydrogen bonding. rsc.org Other key signals would include C-N stretching and N-H bending vibrations, as well as aromatic C-H and C=C stretching bands. scientists.uz

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more intense and well-resolved, aiding in the characterization of the phenyl groups. researchgate.net The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 2: Key Predicted FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on typical ranges for similar functional groups.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Urea & Carbamate) | Stretching | 3200-3400 (broad) | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C=O (Urea) | Stretching | ~1630-1680 | ~1630-1680 |

| C=O (Carbamate) | Stretching | ~1680-1750 | ~1680-1750 |

| C=C (Aromatic) | Stretching | ~1450-1600 | ~1450-1600 |

| N-H | Bending | ~1550-1650 | ~1550-1650 |

| C-O (Carbamate) | Stretching | ~1200-1300 | ~1200-1300 |

High-Resolution Mass Spectrometry (HR-MS) is a vital technique for confirming the molecular formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, and its high-resolution mass would be measured with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition, C₁₆H₁₇N₃O₃.

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic cleavages would be expected at the C-N bonds of the urea and carbamate linkages. nih.gov For instance, the loss of phenyl isocyanate (C₇H₅NO) is a common fragmentation pathway for phenylurea-containing compounds. nih.gov Similarly, cleavage of the ethyl carbamate moiety would also produce diagnostic fragment ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₆H₁₈N₃O₃⁺ | 300.1343 | Protonated molecule |

| [M-C₇H₅NO+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0972 | Loss of phenyl isocyanate |

| [C₇H₈NO]⁺ | C₇H₈NO⁺ | 122.0600 | Phenyl isocyanate fragment |

| [C₉H₁₁NO₂]⁺ | C₉H₁₁NO₂⁺ | 165.0785 | Ethyl N-phenylcarbamate fragment |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While spectroscopic methods provide information about the molecule's connectivity and behavior in solution, X-ray crystallography offers a definitive view of its three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. nih.gov

This technique would be particularly insightful for understanding the conformation of the flexible ethyl linker and the relative orientations of the two phenyl rings. Furthermore, X-ray crystallography would reveal the intricate network of intermolecular hydrogen bonds that are likely to form in the solid state. nih.gov The N-H groups of both the urea and carbamate moieties can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors, leading to the formation of well-ordered supramolecular structures. mdpi.com The analysis of these interactions is crucial for understanding the compound's physical properties and how it packs in a crystalline lattice. mdpi.com

Chromatographic and Purity Assessment Methodologies in Research (e.g., HPLC-MS)

In any synthetic research, establishing the purity of the target compound is paramount. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (HPLC-MS), is the gold standard for this purpose. researchgate.net

For this compound, a reversed-phase HPLC method would likely be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. By using a nonpolar stationary phase and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water), the compound would be separated from any starting materials, byproducts, or other impurities. sigmaaldrich.com The retention time of the main peak would be a characteristic of the compound under the specific chromatographic conditions.

The use of a mass spectrometer as a detector in HPLC-MS provides an additional layer of confirmation. As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio is determined, confirming that the peak at a specific retention time corresponds to the target molecule. nih.gov The purity of the sample can be quantified by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram.

Theoretical and Computational Chemistry Studies on 2 3 Phenylureido Ethyl N Phenylcarbamate

Computational Studies on Molecular Geometry and Conformational Preferences of 2-(3-Phenylureido)ethyl N-phenylcarbamate

Computational analysis is essential for determining the three-dimensional structure and stable conformations of this compound. The molecule's flexibility, owing to the ethyl linker and rotatable bonds around the urea (B33335) and carbamate (B1207046) groups, gives rise to multiple potential low-energy conformations.

Detailed research findings from crystal structure analysis of related compounds, such as Phenyl N-phenylcarbamate, reveal key geometric parameters. In a similar carbamate structure, the two aromatic rings were found to be oriented at a significant dihedral angle, specifically 42.52 (12)°. scienceopen.com This non-planar arrangement is a common feature in such molecules and influences packing in the solid state. Hydrogen atoms are typically positioned geometrically in these models, with standard bond lengths like N-H at 0.86 Å and aromatic C-H at 0.93 Å. scienceopen.comnih.gov

Table 1: Representative Geometric Parameters from Related Carbamate Structures

| Parameter | Description | Typical Value |

|---|---|---|

| Dihedral Angle (Aromatic Rings) | The angle between the planes of the two phenyl rings. | ~42.5° scienceopen.com |

| N-H Bond Length | The length of the bond between nitrogen and hydrogen in the carbamate/urea group. | 0.86 Å scienceopen.comnih.gov |

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature and chemical reactivity of this compound. Methods like DFT are used to calculate a variety of electronic properties that serve as reactivity descriptors.

The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-deficient regions of the molecule. mdpi.com For this compound, the oxygen atoms of the carbonyl groups in both the urea and carbamate moieties are expected to be the most electron-rich sites (negative potential), making them susceptible to electrophilic attack and key sites for hydrogen bond acceptance. Conversely, the N-H protons are electron-deficient (positive potential) and act as hydrogen bond donors.

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide quantitative measures of chemical reactivity. A related study on a nitroalkene, for instance, used these descriptors to classify the reaction as a Forward Electron Density Flux (FEDF) process, indicating the direction of electron transfer during a reaction. mdpi.com Similar calculations for this compound would elucidate its electrophilic and nucleophilic character.

Table 2: Calculated Reactivity Descriptors for a Model Organic System Data based on a similar reactive system to illustrate the application of these descriptors.

| Descriptor | Definition | Example Value (eV) | Implication |

|---|---|---|---|

| Electronic Chemical Potential (μ) | Characterizes the tendency of electrons to escape from the system. | -4.51 mdpi.com | Determines electron transfer direction in reactions. |

| Global Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | 2.24 mdpi.com | Higher values indicate a stronger electrophile. |

Furthermore, quantum calculations can predict spectroscopic properties like IR and NMR spectra, which can then be compared with experimental data to validate the computed structures.

Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly Processes

The structure of this compound, with its multiple hydrogen bond donor and acceptor sites, suggests a strong potential for self-organization into larger supramolecular structures. Molecular dynamics (MD) simulations are a key computational tool for studying these dynamic processes. nih.gov

MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between them. nih.gov For this compound, simulations would likely show how individual molecules aggregate through a network of intermolecular hydrogen bonds, primarily involving the N-H and C=O groups of the urea and carbamate functions. The phenyl rings can also contribute to stabilization through π–π stacking interactions. mdpi.com

Studies on the self-assembly of phenylalanine, an amino acid, demonstrate how MD simulations can be used to model the formation of complex nanostructures like nanotubes. nih.gov A similar approach could be applied to this compound to investigate its potential to form ordered assemblies such as sheets, ribbons, or helical structures, driven by the directional nature of its hydrogen bonds. These simulations can reveal the preferred packing arrangements and the stability of the resulting supramolecular architectures.

In Silico Prediction of Non-Covalent Interactions and Hydrogen Bonding Networks within the Hybrid Structure

The stability and structure of any assembly of this compound molecules are dominated by non-covalent interactions. libretexts.orgmhmedical.com In silico methods are crucial for identifying and characterizing these weak forces, particularly the extensive hydrogen bonding networks.

Hydrogen bonds in similar systems, like Phenyl N-phenylcarbamate, have been shown to form infinite one-dimensional polymeric chains that stabilize the crystal structure. scienceopen.comnih.gov For this compound, the presence of both urea and carbamate groups provides additional sites for hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. libretexts.org

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these interactions. mdpi.com These methods can confirm the presence of N-H···O hydrogen bonds, and also identify weaker interactions like C-H···π interactions between the ethyl chain or phenyl rings and the aromatic systems of neighboring molecules. scienceopen.comnih.gov These networks of interactions are critical in directing the self-assembly process and determining the final morphology of the aggregated material.

Table 3: Common Non-Covalent Interactions in Ureido-Carbamate Structures

| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |

|---|---|---|---|

| Hydrogen Bond | N-H (Urea, Carbamate) | C=O (Urea, Carbamate) | Primary driving force for self-assembly into chains or sheets. scienceopen.comnih.gov |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Contributes to stabilization and ordering of aromatic groups. mdpi.com |

Reaction Pathway Prediction and Transition State Analysis using Computational Methods

While specific reaction pathway analyses for this compound are not widely published, computational methods provide a robust framework for such investigations. These methods can be used to explore potential chemical transformations, such as synthesis, degradation, or further functionalization.

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction mechanism. This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating the activation energy required to overcome them. For example, a computational study on the reaction of 2-methoxyfuran (B1219529) with a nitroenoate involved locating six possible zwitterionic intermediates and determining the Gibbs free energy of activation for subsequent rearrangement steps, which was found to be around 9 kcal/mol. mdpi.com

For this compound, such studies could predict its thermal stability by modeling decomposition pathways or explore its reactivity towards other chemical species. Transition state analysis would reveal the precise geometry of the molecule as it transforms from reactant to product, offering insights that are invaluable for controlling reaction outcomes and designing new synthetic routes.

Structure Activity Relationship Sar Studies of 2 3 Phenylureido Ethyl N Phenylcarbamate and Analogues in Non Human Biological Systems

Enzyme Inhibition Studies by Phenylurea-Carbamate Analogues in In Vitro Systems

The unique structural features of phenylurea-carbamate compounds have prompted investigations into their potential as enzyme inhibitors. These studies are crucial for understanding the molecular interactions that govern their biological activity and for the rational design of more potent and selective agents.

Inhibition of Matrix Metalloproteinases (MMPs), focusing on MMP-2, in Non-Clinical Models

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes, but their dysregulation is implicated in various pathologies. MMP-2, in particular, is a key target in several disease models.

Research into phenylurea-carbamate analogues has revealed their potential as selective inhibitors of MMP-2. nih.govmdpi.com Synthetic derivatives incorporating the phenylurea and carbamate (B1207046) moieties have been evaluated for their inhibitory activity against a panel of MMPs. Notably, certain O-phenyl carbamate and phenylurea variants have demonstrated potent and selective inhibition of MMP-2, while showing significantly less activity against other MMPs such as MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14. nih.govias.ac.in

The inhibitory constants (Ki) of these analogues against MMP-2 are often in the nanomolar range, highlighting their high affinity for the enzyme's active site. nih.gov For instance, some O-phenyl carbamate and urea (B33335) analogues have shown at least a 20-fold greater activity against MMP-2 compared to other tested MMPs. nih.gov This selectivity is a critical factor in the development of targeted therapeutic agents.

Table 1: Inhibitory Activity of Phenylurea-Carbamate Analogues against MMP-2

| Compound Type | MMP-2 Inhibition (Ki) | Selectivity Profile |

|---|---|---|

| O-Phenyl Carbamate Analogues | Nanomolar range | High selectivity for MMP-2 over other MMPs nih.gov |

| Phenylurea Analogues | Nanomolar range | High selectivity for MMP-2 over other MMPs nih.gov |

| N-Phenyl Carbamate Analogues | 2-5 fold less potent against MMP-9 than MMP-2 nih.gov | Less selective compared to O-phenyl carbamates and ureas nih.gov |

Investigation of Binding Motifs and Specificity through Analog Design

The design and synthesis of various analogues have been instrumental in elucidating the binding motifs responsible for the selective inhibition of MMP-2. The core structure, often a thiirane (B1199164) ring in the studied analogues, is designed to interact with the zinc ion in the active site of the enzyme. nih.gov The phenylurea and carbamate functionalities play a crucial role in establishing secondary interactions with amino acid residues in the enzyme's binding pocket, thereby contributing to the affinity and selectivity of the inhibitor.

By systematically modifying the substituents on the phenyl rings and altering the linker between the urea and carbamate groups, researchers can probe the steric and electronic requirements for optimal binding. For example, the substitution pattern on the phenylurea moiety can significantly influence the inhibitory potency and selectivity. These studies have shown that the O-phenyl carbamate and urea derivatives are particularly effective in achieving high selectivity for MMP-2. nih.gov The design of these molecules often involves a fragment-based approach, where different chemical moieties are combined to optimize interactions with specific sub-pockets of the enzyme's active site.

Plant Growth Regulatory Activity of Phenylurea-Carbamate Compounds

While direct studies on the plant growth regulatory effects of 2-(3-Phenylureido)ethyl N-phenylcarbamate are not extensively documented in publicly available literature, the broader class of phenylurea and carbamate compounds has been a subject of significant research in plant science. Many of these compounds exhibit cytokinin-like activity, influencing various aspects of plant growth and development. ias.ac.in

Influence on Seed Germination and Early Plant Development in Laboratory and Field Models

Phenylurea derivatives have been shown to influence seed germination and early plant development. mdpi.com For example, studies on wheat have demonstrated that treatment with certain unsymmetrical hybrid compounds containing urea and carbamate moieties can lead to an increase in germination rates compared to untreated controls. mdpi.com These compounds can also impact the growth of seedlings, affecting root and shoot elongation. The specific effects are often dependent on the concentration of the applied compound. mdpi.com Carbamate-based herbicides are also known to affect cell division and early growth in plants, and bioassays have been developed to quantify these effects on seed germination and seedling development. nih.gov

Modulation of Drought Resistance and Stress Responses in Plant Models

A notable aspect of some phenylurea-carbamate compounds is their ability to enhance plant tolerance to abiotic stresses, such as drought. Research has indicated that pre-treatment of wheat seeds with certain aryl urea and carbamate derivatives can improve their resistance to drought conditions, even at very low concentrations. mdpi.com This stress-alleviating effect is a significant area of interest for agricultural applications, aiming to improve crop resilience in challenging environments. Some phenylurea derivatives are known to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins. nih.gov By inhibiting CKX, these compounds can increase the endogenous levels of cytokinins, which are known to play a role in stress responses, potentially leading to increased stress resistance and improved seed yield. nih.gov

Comparison with Known Cytokinin-like Analogs (e.g., Thidiazuron - TDZ) in Plant Assays

Thidiazuron (TDZ), a diphenylurea derivative, is a potent synthetic cytokinin that is widely used in plant tissue culture and as a cotton defoliant. ias.ac.insemanticscholar.org Its high cytokinin activity serves as a benchmark for evaluating new phenylurea-based compounds. researchgate.netnih.gov

Several phenylurea-carbamate analogues have been compared to TDZ in various plant bioassays. Some novel urea derivatives have shown growth-regulating activity comparable to or even higher than that of TDZ in laboratory tests on wheat. mdpi.com TDZ is known to induce a wide range of cytokinin responses, including stimulating callus growth and plant regeneration, often at very low concentrations. nih.govnih.gov The cytokinin-like activity of many phenylurea compounds is attributed to their ability to activate cytokinin receptors or to inhibit the degradation of endogenous cytokinins. mdpi.comsemanticscholar.org In contrast to naturally occurring adenine-type cytokinins, many synthetic phenylurea derivatives are resistant to degradation by cytokinin oxidases, which contributes to their high potency and long-lasting effects. semanticscholar.org

Table 2: Comparison of Plant Growth Regulatory Effects of Phenylurea Derivatives and Thidiazuron (TDZ)

| Compound/Class | Observed Effect | Potency Comparison with TDZ | Reference |

|---|---|---|---|

| Aryl Urea-Carbamate Hybrids | Increased wheat seed germination and drought resistance | Some compounds showed higher activity | mdpi.com |

| Diuron (Phenylurea) | High frequency of shoot regeneration in alfalfa and Coleus | Demonstrated significant cytokinin-like activity | ias.ac.in |

| Thidiazuron (TDZ) | Potent cytokinin activity, induces callus growth and organogenesis | Standard for high cytokinin activity | semanticscholar.orgnih.gov |

Other Non-Human Biological Evaluations of Hybrid Urea-Carbamate Scaffolds

The exploration of hybrid scaffolds incorporating both urea and carbamate functionalities extends beyond a single biological target, with researchers investigating their potential across a range of non-human biological systems. These studies provide valuable insights into the broader bioactivity profile of this chemical class.

Antibacterial Activity Assessments in Microbial Culture Models

The antibacterial potential of hybrid molecules containing urea and carbamate-like structures has been a subject of significant interest in the search for novel antimicrobial agents. These investigations are crucial in the context of rising antimicrobial resistance.

A study focused on a series of novel urea derivatives synthesized as potential antimicrobial agents revealed varying levels of efficacy against a panel of microbial strains. mdpi.com The compounds were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Cryptococcus neoformans). mdpi.com Notably, many of the synthesized urea derivatives demonstrated promising growth inhibition against Acinetobacter baumannii. mdpi.com For instance, an adamantyl urea adduct, 1-((3s,5s,7s)-adamantan-1-yl)-3-(4-chlorophenyl)urea, showed outstanding growth inhibition of 94.5% against this bacterium. mdpi.com Another compound, 1-(4-chlorophenyl)-3-((R)-1-phenylethyl)urea, was synthesized from 4-chlorophenyl isocyanate and (R)-(+)-N,α-dimethylbenzylamine. mdpi.com

In a different investigation, new molecular hybrids featuring urea derivatives linked to 1,2,4-triazole (B32235) scaffolds were developed and evaluated for their antibacterial properties. orientjchem.org These compounds were tested against a range of bacteria including Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Bacillus anthracis, as well as the fungus Candida albicans. orientjchem.org The study reported that the synthesized urea derivatives exhibited significant antibacterial action. orientjchem.org

Furthermore, research into benzothiazole-containing analogues of triclocarban (B27905), a diarylurea, has provided valuable data on antibacterial activity. Several of these diarylurea compounds were tested against Staphylococcus aureus and Enterococcus faecalis. nih.gov Two compounds, in particular, demonstrated higher activity against S. aureus than triclocarban itself, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL compared to 16 µg/mL for triclocarban. nih.gov One analogue was significantly more active against E. faecalis (MIC of 8 µg/mL) than triclocarban (MIC of 64 µg/mL). nih.gov

These studies underscore the potential of urea-containing scaffolds as a source of new antibacterial agents. The antimicrobial activity is influenced by the nature of the substituents on the urea moiety.

Table 1: Antimicrobial Activity of Selected Urea Derivatives

| Compound Name | Target Organism | Activity |

|---|---|---|

| 1-((3s,5s,7s)-adamantan-1-yl)-3-(4-chlorophenyl)urea | Acinetobacter baumannii | 94.5% growth inhibition mdpi.com |

| Benzothiazole-diarylurea analogue 1 | Staphylococcus aureus | MIC = 8 µg/mL nih.gov |

| Benzothiazole-diarylurea analogue 2 | Staphylococcus aureus | MIC = 8 µg/mL nih.gov |

| Benzothiazole-diarylurea analogue 3 | Enterococcus faecalis | MIC = 8 µg/mL nih.gov |

| Triclocarban (Reference) | Staphylococcus aureus | MIC = 16 µg/mL nih.gov |

| Triclocarban (Reference) | Enterococcus faecalis | MIC = 64 µg/mL nih.gov |

Structure-Activity Insights from Diverse Bioactivity Screens in Non-Human Systems

Beyond their antimicrobial properties, hybrid urea-carbamate and related structures have been assessed in a variety of other bioactivity screens, providing a broader understanding of their structure-activity relationships (SAR).

In the context of anti-tuberculosis research, a study on 1-adamantyl-3-phenyl urea derivatives revealed important SAR insights. The urea moiety was found to be critical for activity against Mycobacterium tuberculosis. nih.gov Replacement of the urea group with a carbamate resulted in a significant decrease in antitubercular potency, and further modifications like N-methylation of the urea also led to reduced activity. nih.gov This highlights the specific structural requirements for this particular biological activity.

Another area of investigation has been the antitumor potential of related compounds in non-human cell lines. A series of urea, carbamate, and sulfonamide derivatives of acylfulvene (B1200177) were synthesized and shown to possess potent biological activity against target solid tumor cells in vitro. nih.gov These compounds were designed to retain the key functional groups necessary for their cytotoxic effects. nih.gov

The versatility of the urea scaffold is further demonstrated in studies on sulfonylurea derivatives. While structurally distinct from the phenylurea-carbamate core, these compounds, which contain a sulfonyl group attached to a urea moiety, exhibit a wide range of pharmacological activities, including antibacterial, antimalarial, anticancer, and antidiabetic properties, depending on the substituents. researchgate.net

The chemical stability of carbamate-based compounds, which can influence their biological activity and pharmacokinetic properties, has also been a subject of study. Research on a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors showed that the electrophilicity of the carbamate group affects its chemical stability. researchgate.net Introducing small electron-donating substituents to the O-aryl moiety of cyclohexylcarbamic acid aryl esters increased the hydrolytic stability of the carbamate group without compromising its inhibitory potency against FAAH. researchgate.net

Collectively, these diverse bioactivity screens in non-human systems underscore that the biological activity of hybrid urea-carbamate and related scaffolds is highly dependent on the specific arrangement of functional groups and the nature of the substituents. The urea linkage often plays a crucial role in the observed activity, and modifications to this core or the surrounding moieties can lead to significant changes in potency and selectivity across different biological targets.

Investigations into the Mechanism of Action of 2 3 Phenylureido Ethyl N Phenylcarbamate in Non Clinical Contexts

Elucidation of Molecular Targets in Non-Clinical Biological Systems

No molecular targets for 2-(3-Phenylureido)ethyl N-phenylcarbamate have been identified in any non-clinical biological systems.

Mechanistic Pathways of Action in Cellular and Sub-Cellular Models (Non-Human)

There is no available information on the mechanistic pathways of action for this compound in any non-human cellular or sub-cellular models.

Biochemical and Biophysical Characterization of Compound-Target Interactions in Vitro

Without identified molecular targets, no biochemical or biophysical characterization of compound-target interactions in vitro has been performed or published.

Design and Synthesis of Derivatives and Analogues of 2 3 Phenylureido Ethyl N Phenylcarbamate

Rational Design Principles for Novel 2-(3-Phenylureido)ethyl N-phenylcarbamate Derivatives

The rational design of novel derivatives of this compound would be guided by established principles of medicinal chemistry, focusing on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties for a given biological target. The core structure presents several key regions for modification: the two phenyl rings, the urea (B33335) linkage, the ethyl spacer, and the carbamate (B1207046) group.

Key Design Strategies:

Substitutions on the Phenyl Rings: The electronic and steric properties of the phenyl rings can be systematically altered by introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups). These modifications can influence binding affinity to a target protein through altered hydrophobic, hydrogen bonding, or electrostatic interactions. For instance, in related series of phenylurea compounds investigated as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substitutions on the phenyl ring were crucial for potent inhibitory activity.

Modification of the Urea and Carbamate Linkages: The urea and carbamate groups are key hydrogen bond donors and acceptors. Altering their structure, for example by N-alkylation or by replacing the oxygen with sulfur to form a thiourea (B124793) or thiocarbamate, can significantly impact binding modes and biological activity. Studies on thiocarbamate analogues have demonstrated their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. pearson.com

Varying the Ethyl Spacer: The length and flexibility of the ethyl linker between the urea and carbamate functionalities can be modified. Shortening, lengthening, or introducing rigidity (e.g., through cyclization) can alter the spatial orientation of the key pharmacophoric groups, thereby affecting how the molecule fits into a biological target's binding site.

Bioisosteric Replacement: Portions of the molecule can be replaced with bioisosteres to improve properties. For example, a phenyl ring could be replaced with a heterocyclic ring to enhance solubility or alter metabolic stability.

Synthesis and Characterization of Substituted Phenylurea-Carbamate Analogues

The synthesis of analogues of this compound would likely follow multi-step reaction pathways, drawing upon established methods for the formation of ureas and carbamates.

A general synthetic approach could involve:

Synthesis of a Phenylurea Precursor: This can be achieved through the reaction of a substituted aniline (B41778) with an isocyanate or by the reaction of an aniline with urea in the presence of an acid catalyst. nih.gov For example, reacting a substituted aniline with 2-isocyanatoethanol would yield a hydroxyethyl-phenylurea derivative.

Formation of the Carbamate: The resulting hydroxyl group on the ethyl spacer could then be reacted with a substituted phenyl isocyanate or phenyl chloroformate to form the final substituted phenylurea-carbamate analogue.

An alternative route could involve the initial synthesis of an aminoethyl-phenylcarbamate, followed by a reaction with a substituted phenyl isocyanate to form the urea linkage.

Characterization: The synthesized compounds would be purified, typically by recrystallization or column chromatography. Their structures would be confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations of the urea and carbamate moieties.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Melting Point and Elemental Analysis: To assess the purity of the compounds.

Impact of Structural Modifications on Non-Human Biological Activities and Selectivity

For instance, various substituted carbamates have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. youtube.com In one study, O-substituted N-2-phenylcyclopropylcarbamates exhibited moderate inhibitory activity, with IC₅₀ values in the micromolar range. youtube.com The selectivity for BChE over AChE was found to be dependent on the nature and position of the substituents. youtube.com

Similarly, phenylurea derivatives have been investigated as potential antitumor agents. A series of phenyl urea derivatives were designed and synthesized as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. sigmaaldrich.com Several of these compounds showed potent IDO1 inhibition with IC₅₀ values in the sub-micromolar range in enzymatic assays. sigmaaldrich.com In vivo studies in mouse xenograft models demonstrated that a lead compound could inhibit tumor growth. sigmaaldrich.com

The table below illustrates hypothetical structure-activity relationships for derivatives of this compound, based on findings from related compound classes.

| Modification | Position of Modification | Potential Impact on Biological Activity | Rationale based on Analogous Compounds |

| Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Phenyl rings | May enhance binding affinity to certain targets through halogen bonding or altered electronic interactions. | Observed in various enzyme inhibitors where halogenated phenyl rings contribute to potency. |

| Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | Phenyl rings | Can influence hydrophobic interactions and metabolic stability. | Often explored to optimize pharmacokinetic properties. |

| N-methylation of urea/carbamate | Linkage groups | May reduce hydrogen bonding capacity but increase cell permeability. | A common strategy to fine-tune solubility and membrane transport. |

| Replacement of ethyl linker with a propyl or butyl chain | Spacer | Could improve binding by allowing the molecule to access deeper pockets in a target protein. | Linker length optimization is a standard approach in drug design. |

Development of Hybrid Scaffolds with Tuned Functionality for Specific Academic Investigations

In the field of biomaterials and tissue engineering, the development of hybrid scaffolds that combine synthetic polymers with biologically active molecules is an area of intense research. These scaffolds can provide mechanical support while promoting specific cellular responses.

While there are no specific reports of incorporating this compound into hybrid scaffolds, its structure lends itself to such applications. The terminal phenyl groups or the N-H groups of the urea and carbamate could be functionalized to allow for covalent attachment to a polymer backbone.

Potential Applications in Hybrid Scaffolds:

Scaffolds with Anti-inflammatory Properties: If derivatives of this compound are found to modulate inflammatory pathways, their incorporation into scaffolds could be beneficial for applications in wound healing or for medical implants to reduce foreign body response.

Pro-angiogenic Scaffolds: Certain small molecules can promote the formation of new blood vessels. If analogues of the title compound exhibit such activity, their inclusion in scaffolds for tissue regeneration could enhance vascularization and tissue integration.

Controlled Release Systems: The compound or its derivatives could be physically entrapped or covalently bound to a biodegradable polymer scaffold. As the scaffold degrades, the bioactive molecule would be released in a controlled manner, providing a localized and sustained effect.

The development of such hybrid scaffolds would involve synthesizing a polymerizable derivative of the parent compound, followed by co-polymerization with other monomers to create the scaffold material. Characterization would involve assessing the mechanical properties, degradation rate, and release kinetics of the bioactive molecule from the scaffold. Biological evaluation in cell culture models would be necessary to confirm that the incorporated molecule retains its activity and promotes the desired cellular responses.

Potential Applications Beyond Biological Systems: Materials Science Research

Supramolecular Chemistry of Phenylurea-Carbamate Compounds

The study of how molecules spontaneously associate into larger, ordered structures is the realm of supramolecular chemistry. For compounds like 2-(3-Phenylureido)ethyl N-phenylcarbamate, the phenylurea and carbamate (B1207046) groups are the primary drivers of these interactions, leading to the formation of intricate supramolecular networks.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Self-Assembly

In addition to hydrogen bonding, other non-covalent interactions play a crucial role:

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by favorable electrostatic interactions between their quadrupole moments. This contributes to the stabilization of the assembled structures.

Van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms and are significant in the close packing of the molecules within the supramolecular assembly.

Organogelation Properties and Solvent Selectivity

The formation of extensive supramolecular networks can lead to the phenomenon of organogelation, where a small amount of a low-molecular-weight gelator can immobilize a large volume of a liquid solvent. Compounds containing urea (B33335) and carbamate moieties are often excellent organogelators.

Characterization of Gel Structure and Morphology using Microscopic Techniques

The microscopic structure of organogels derived from phenylurea-carbamate systems can be visualized using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). SEM images of the dried gel (xerogel) often reveal a highly porous, fibrous network. nih.gov These fibers, which are the tangible result of the self-assembly process, entangle to create a scaffold that traps the solvent molecules. The morphology of these fibers can vary from smooth and corrugated surfaces in carbamate-based gels to more robust and highly interwoven fibrillar spheres in urea-based gels. nih.govnih.gov

Comparative Analysis of Urea vs. Carbamate Moieties in Gelation Efficiency

Studies comparing the gelation abilities of structurally similar urea and carbamate compounds have consistently shown that ureas are generally more efficient organogelators. nih.govnih.govrsc.org This enhanced efficiency is attributed to the presence of an additional N-H bond in the urea moiety compared to the carbamate group. nih.govnih.gov This extra hydrogen bond donor site allows for the formation of a more extensive and robust hydrogen-bonded network, leading to stronger gels.

This difference in efficiency is reflected in the minimum gelation concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel. Urea-based gelators typically have lower MGCs than their carbamate counterparts. rsc.org For instance, in a comparative study, a significantly smaller weight percentage of a urea-based gelator was needed to gel toluene (B28343) compared to its carbamate analogue. nih.gov

| Property | Urea-Based Gelators | Carbamate-Based Gelators | Reference |

|---|---|---|---|

| Gelation Efficiency | Higher | Lower | nih.govrsc.org |

| Minimum Gelation Concentration (MGC) | Lower | Higher | rsc.org |

| Gel Strength | Stronger | Weaker | nih.gov |

| Network Morphology (SEM) | Highly interwoven fibrillar spheres | Corrugated and smooth surfaces | nih.govnih.gov |

Foldamer Research with Hybrid Urea-Carbamate Backbones

Foldamers are synthetic oligomers that adopt well-defined, folded conformations in solution, mimicking the secondary structures of biopolymers like proteins. The predictable folding patterns of oligoureas have made them a significant area of research. nih.gov The incorporation of carbamate linkages into oligourea backbones creates hybrid structures with potentially novel folding behaviors.

Research into short oligomers with hybrid urea/carbamate (U/C) backbones has shown that the ratio and arrangement of the urea and carbamate units are critical for determining the resulting secondary structure. nih.gov In a 1:1 alternating U/C pattern, the oligomers can adopt a helical conformation similar to that of pure oligoureas, with the folding propensity of the urea units driving the helix formation. nih.gov However, introducing consecutive carbamate linkages can lead to a partial unwinding of the helix. nih.gov This suggests that careful tuning of the urea and carbamate sequence is necessary to achieve desired folded structures. The study of such hybrid systems, which would include oligomers derived from this compound, provides fundamental insights into the forces that govern molecular folding and can lead to the development of new functional materials and biomimetic structures.

Helical Conformations and Structural Robustness in Solution and Solid State

Oligomers derived from urea- and carbamate-containing monomers, such as "this compound," have demonstrated a significant propensity to adopt well-defined helical conformations. nih.govresearchgate.netrsc.org These structures are not only observed in the highly ordered crystalline solid state but have also been shown to persist in solution. nih.gov The formation and stability of these helices are primarily driven by the strong hydrogen-bonding capabilities of the urea groups, which tend to enforce a folded structure. nih.govresearchgate.net

The stability of these helical structures can be attributed to the network of intramolecular hydrogen bonds. Specifically, in aliphatic N,N'-linked oligoureas, the helix is stabilized by a series of three-center hydrogen bonds that create 12- and 14-membered pseudorings. acs.org This consistent and predictable folding behavior makes these oligomers, and by extension those made from "this compound," reliable platforms for constructing materials with precisely controlled three-dimensional architectures.

The nature of the side chains in these oligomers generally has a minimal effect on the helicity, making them highly tunable and robust for displaying different functional groups on the helix surface. researchgate.net This feature is particularly advantageous for creating materials with specific surface properties or for directing the assembly of larger supramolecular structures.

Table 1: Structural Characteristics of Urea/Carbamate Oligomers

| Feature | Description | Source(s) |

|---|---|---|

| Primary Driving Force for Helicity | Urea (U) units | nih.govresearchgate.net |

| Observed Conformations | Helical structures in both solid state (X-ray diffraction) and solution. | nih.gov |

| Stabilizing Interactions | Intramolecular three-center hydrogen bonds forming 12- and 14-membered pseudorings. | acs.org |

| Structural Robustness | Helical fold is largely independent of the nature of the side chains. | researchgate.net |

Influence of Urea/Carbamate Ratio and Sequence on Folding Preferences and Stability

Studies have shown that oligomers with a 1:1 alternating pattern of urea (U) and carbamate (C) units successfully adopt a helical conformation that is similar to that of pure urea homooligomers. nih.govresearchgate.net In these cases, the strong folding propensity of the urea units effectively compensates for the weaker folding preference of the carbamate units, resulting in a stable, well-defined helix. rsc.org

However, altering this balance can lead to significant changes in the resulting structure. For instance, in a short oligomer with a 2:3 urea-to-carbamate ratio that also includes two consecutive carbamate linkages, X-ray diffraction analysis revealed a helical structure that was partially unwound at one end. nih.gov This stands in contrast to a comparable oligomer composed of four continuous urea units, which exhibited a fully helical conformation in the crystalline state. nih.gov

These findings, which are also supported by data from solution-state studies, underscore the importance of carefully controlling the urea/carbamate ratio and avoiding sequences with consecutive carbamate units to achieve optimal helical formation and stability. nih.gov The ability to tune the conformational properties of these oligomers by simply modifying the monomer sequence opens up possibilities for creating "foldamers" with tailored shapes and stabilities for specific applications in materials science.

Table 2: Impact of Urea/Carbamate Ratio and Sequence on Helical Stability

| Urea/Carbamate (U/C) Ratio/Sequence | Observed Conformation | Implication for Stability | Source(s) |

|---|---|---|---|

| 1:1 Alternating (U:C) | Adopts a helical conformation similar to urea homooligomers. | The folding propensity of urea units stabilizes the helix. | nih.govresearchgate.net |

| 2:3 with Consecutive C units | Helical structure with unwinding at one end. | An excess of and consecutive carbamate units destabilize the helical fold. | nih.gov |

| Contiguous Urea Units | Fully helical conformation. | Demonstrates the strong intrinsic helix-forming nature of oligoureas. | nih.gov |

Future Directions and Research Gaps in 2 3 Phenylureido Ethyl N Phenylcarbamate Studies

Emerging Methodologies for the Synthesis of Complex Hybrid Structures with High Atom Economy and Sustainability

The synthesis of complex molecules like 2-(3-Phenylureido)ethyl N-phenylcarbamate traditionally involves multi-step processes that can be inefficient and generate significant waste. The principles of green chemistry, particularly atom economy, are now guiding the development of more sustainable synthetic routes. nih.govjocpr.com Atom economy emphasizes the maximization of atoms from the starting materials that are incorporated into the final product. nih.gov Reactions like the Diels-Alder cycloaddition are prime examples of 100% atom economy. nih.gov

Future synthetic strategies for phenylurea-carbamate structures will likely focus on:

Catalyst-Free Syntheses: The development of methods that proceed without the need for a catalyst, such as the reaction of phenylurea with methanol (B129727) to form methyl N-phenylcarbamate, presents a greener alternative. researchgate.net Sunlight-driven synthesis of thiourea (B124793) derivatives in water also showcases a move towards more environmentally benign processes. nih.gov

Flow Chemistry: Continuous flow chemistry offers enhanced safety and control, particularly for reactions involving high-energy intermediates like those in the Curtius rearrangement, a common route to urea (B33335) scaffolds. nih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are known for their high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds, which are central to the phenylurea-carbamate backbone. jocpr.com

Pot, Atom, and Step Economy (PASE): The integration of multiple reaction steps into a single pot (one-pot synthesis) significantly reduces waste and improves efficiency. whiterose.ac.uk This approach, combining pot, atom, and step economy, is a powerful strategy for the sustainable synthesis of complex molecules. whiterose.ac.uk

Table 1: Comparison of Synthetic Methodologies for Phenylurea-Carbamate Scaffolds

| Methodology | Key Advantages | Example Reaction Type | Atom Economy |

| Traditional Synthesis | Well-established procedures | Stepwise addition and condensation | Often low to moderate |

| Catalyst-Free Synthesis | Reduced environmental impact, simpler purification | Phenylurea with methanol researchgate.net | High |

| Flow Chemistry | Enhanced safety and control, scalability | Curtius rearrangement nih.gov | Varies by reaction |